2-(1-Bromoethyl)-4-methyl-1,3-thiazole

Catalog No.
S13744109
CAS No.
M.F
C6H8BrNS
M. Wt
206.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Bromoethyl)-4-methyl-1,3-thiazole

Product Name

2-(1-Bromoethyl)-4-methyl-1,3-thiazole

IUPAC Name

2-(1-bromoethyl)-4-methyl-1,3-thiazole

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

InChI

InChI=1S/C6H8BrNS/c1-4-3-9-6(8-4)5(2)7/h3,5H,1-2H3

InChI Key

IXNUEBFTORSTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)Br

2-(1-Bromoethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. It features a five-membered ring composed of nitrogen and sulfur atoms, with a bromoethyl side chain at the second position and a methyl group at the fourth position of the thiazole ring. This specific arrangement of substituents contributes to its unique chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: The bromoethyl group is highly reactive and can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation: The thiazole ring can be oxidized to produce sulfoxides or sulfones, depending on the conditions and reagents used.
  • Reduction: This compound can be reduced to modify the thiazole structure or to remove the bromoethyl group, allowing for further functionalization.

The biological activity of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole is significant, particularly in medicinal chemistry. Preliminary studies indicate that compounds with similar thiazole structures exhibit antimicrobial and anticancer properties. The mechanism of action is believed to involve interference with DNA replication and transcription processes, potentially leading to inhibition of enzyme activity or modulation of cellular pathways .

The synthesis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole typically involves:

  • Bromination: The reaction of 4-methyl-1,3-thiazole with bromoethane in the presence of a base such as potassium carbonate under reflux conditions.
  • Alternative Methods: Other methods may include using N-bromosuccinimide (NBS) in a radical reaction setup to achieve selective bromination.

In industrial applications, continuous flow reactors may be employed to enhance efficiency and yield during production.

2-(1-Bromoethyl)-4-methyl-1,3-thiazole has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of more complex molecules aimed at therapeutic uses.
  • Biochemical Research: This compound is utilized in enzyme inhibition studies and as a probe in biochemical assays.
  • Specialty Chemicals: It is involved in producing specialty chemicals and serves as an intermediate in synthesizing dyes and pigments .

The interaction studies involving 2-(1-Bromoethyl)-4-methyl-1,3-thiazole focus on its ability to form covalent bonds with biological molecules. The bromoethyl group can react with nucleophilic sites on proteins or nucleic acids, leading to potential therapeutic effects through enzyme inhibition or disruption of cellular functions. These interactions are crucial for understanding its pharmacological potential and guiding further drug design efforts .

Several compounds share structural similarities with 2-(1-Bromoethyl)-4-methyl-1,3-thiazole. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2-(Bromomethyl)-4-methyl-1,3-thiazoleContains a bromomethyl group instead of bromoethylDifferent reactivity patterns due to bromomethyl
5-(Bromomethyl)-4-methyl-1,3-thiazoleBromomethyl at the fifth positionPotentially different biological activity profiles
2-(Chloroethyl)-4-methyl-1,3-thiazoleChlorine substituent instead of bromineMay exhibit different pharmacological properties

These compounds highlight the versatility within the thiazole family while emphasizing the unique reactivity and potential applications of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole.

The compound 2-(1-bromoethyl)-4-methyl-1,3-thiazole belongs to the thiazole family, a class of five-membered heterocycles containing sulfur and nitrogen at positions 1 and 3, respectively. Its molecular formula is C₆H₇BrNS, with a molecular weight of 205.10 g/mol (calculated). The IUPAC name derives from the substitution pattern: a 1-bromoethyl group at position 2 and a methyl group at position 4 of the thiazole ring.

Key Structural Features:

  • Thiazole core: Aromatic heterocycle with delocalized π-electrons, contributing to stability and reactivity.
  • Bromoethyl substituent: A two-carbon chain with a bromine atom at the terminal carbon, enabling nucleophilic substitutions (e.g., Suzuki couplings, azide displacements).
  • Methyl group: Electron-donating moiety that modulates electronic density on the thiazole ring.
PropertyValueSource
Molecular FormulaC₆H₇BrNS
IUPAC Name2-(1-Bromoethyl)-4-methyl-1,3-thiazole
CAS Registry Number1823416-20-1

The structural uniqueness of this compound lies in its ability to undergo regioselective reactions at the brominated ethyl chain while maintaining the integrity of the thiazole ring.

Historical Context in Heterocyclic Chemistry

Thiazoles were first isolated in 1887 by Hantzsch and Weber, but their synthetic potential was fully realized in the 20th century with the discovery of thiamine (vitamin B₁), which contains a thiazole moiety. The introduction of halogenated thiazoles, such as 2-(1-bromoethyl)-4-methyl-1,3-thiazole, emerged alongside advances in radical bromination and cross-coupling chemistry. Early methods relied on N-bromosuccinimide (NBS) for selective bromination of thiazole derivatives, a strategy refined through the 1990s to improve yields and selectivity.

A pivotal development was the adoption of continuous flow reactors for bromoethyl-thiazole synthesis, which minimized side reactions and enhanced scalability. These innovations positioned brominated thiazoles as versatile intermediates for agrochemicals, pharmaceuticals, and ligands in catalysis.

Significance in Modern Organic Synthesis

2-(1-Bromoethyl)-4-methyl-1,3-thiazole is prized for its dual functionality: the thiazole ring participates in coordination chemistry and hydrogen bonding, while the bromoethyl group serves as a leaving group for cross-coupling reactions. Key applications include:

Pharmaceutical Intermediate

The compound is a precursor to thiazole-containing antibiotics and kinase inhibitors. For example, its bromoethyl chain can be displaced by amines to form sulfonamide derivatives, a common pharmacophore in antiviral agents.

Materials Science

In polymer chemistry, the thiazole ring’s electron-deficient nature facilitates the synthesis of conductive polymers when coupled with electron-rich monomers like pyrrole.

Catalysis

Palladium-catalyzed couplings using this compound yield heterocyclic ligands that enhance catalytic activity in C–H functionalization reactions.

The synthesis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole represents a significant challenge in heterocyclic chemistry due to the specific positioning of the bromoethyl substituent on the thiazole ring system [1]. This compound belongs to the thiazole family, which features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms [2]. The successful preparation of this brominated thiazole derivative requires careful consideration of reaction mechanisms, reagent selection, and optimization of experimental conditions to achieve selective bromination at the desired position [3].

Radical Bromination Techniques Using N-Bromosuccinimide

N-Bromosuccinimide has emerged as the premier brominating agent for the synthesis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole due to its ability to generate controlled concentrations of bromine radicals [4]. The mechanism involves the homolytic cleavage of the N-Br bond, which has an almost nonpolar character, allowing for selective radical bromination at allylic and benzylic positions [4]. The outstanding brominating ability of N-Bromosuccinimide stems from four fundamental properties: the nonpolar N-Br bond enabling homolytic fission, good agreement between bond distances in the reagent and target substrates, similar valency angles, and the planar molecular structure that facilitates surface reactions [4].

The radical bromination process proceeds through a well-defined mechanism involving initiation, propagation, and termination steps [5]. During initiation, heat or light causes homolytic cleavage of the N-Br bond in N-Bromosuccinimide, generating bromine radicals and succinimidyl radicals [5]. The propagation phase involves hydrogen abstraction by bromine radicals from the target carbon position, creating stabilized carbon radicals that subsequently react with N-Bromosuccinimide molecules to form the brominated product [5]. The selectivity of this process arises from the preferential formation of stabilized radicals at specific positions on the thiazole ring system [6].

AIBN-Initiated Chain Reactions

Azobisisobutyronitrile serves as the most effective radical initiator for N-Bromosuccinimide bromination reactions targeting 2-(1-Bromoethyl)-4-methyl-1,3-thiazole synthesis [7]. This white crystalline compound decomposes at temperatures above 40°C, with optimal initiation occurring between 66°C and 72°C [7]. The decomposition mechanism involves the elimination of nitrogen gas to form two 2-cyanoprop-2-yl radicals, with a Gibbs free energy of activation of 131 kJ/mol [7]. The release of nitrogen gas provides thermodynamic driving force for the reaction, while the resulting radicals are stabilized by the electron-withdrawing cyano groups [7].

The advantages of azobisisobutyronitrile over other radical initiators include the absence of oxygenated byproducts, minimal yellow discoloration, and reduced grafting reactions [7]. These characteristics make it particularly suitable for thiazole bromination where product purity is critical [8]. Research has demonstrated that azobisisobutyronitrile-derived radicals can effectively abstract hydrogen from tributyltin hydride, generating tributyltin radicals that participate in the bromination cascade [8]. The optimal concentration range for azobisisobutyronitrile in thiazole bromination reactions has been established at 0.1-0.5 mol% relative to the substrate, providing sufficient radical initiation without promoting excessive side reactions [9].

Temperature control during azobisisobutyronitrile-initiated bromination is crucial for achieving high selectivity and yield [10]. Studies have shown that radical nucleophilicity can be controlled through temperature modulation, with lower temperatures favoring selective bromination patterns [10]. The decomposition kinetics of azobisisobutyronitrile follow first-order behavior, allowing for predictable radical generation rates that can be optimized for specific bromination applications [11].

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems is fundamental to successful N-Bromosuccinimide bromination of thiazole substrates [12]. Carbon tetrachloride has traditionally been the preferred solvent due to its chemical inertness and ability to maintain low bromine concentrations [5]. The low solubility of succinimide byproduct in carbon tetrachloride facilitates product separation and purification [12]. However, environmental concerns have prompted the exploration of alternative solvents including dichloromethane, acetonitrile, and other halogenated solvents [13].

Research has demonstrated that acetonitrile provides excellent results for continuous-flow N-Bromosuccinimide bromination reactions, avoiding the use of hazardous chlorinated solvents while maintaining high reaction efficiency [13]. The polar nature of acetonitrile enhances the solubility of N-Bromosuccinimide while providing adequate solvation for the radical intermediates [13]. Studies have shown that reactions conducted in acetonitrile require only 1.05 equivalents of N-Bromosuccinimide to achieve complete conversion of benzylic substrates [13].

Temperature optimization studies have revealed critical relationships between reaction temperature, product selectivity, and side reaction formation [14]. At low temperatures, kinetically controlled products predominate, while elevated temperatures favor thermodynamically stable products and increase the formation of radical addition products [14]. For thiazole bromination reactions, optimal temperatures typically range from 80-90°C in refluxing carbon tetrachloride, providing sufficient activation energy for radical formation while minimizing decomposition pathways [5].

Solvent SystemTemperature Range (°C)Reaction Time (h)Selectivity (%)Yield (%)
Carbon tetrachloride75-804-685-9070-75
Dichloromethane40-456-880-8565-70
Acetonitrile80-853-590-9575-80
Tetrahydrofuran65-705-775-8060-65

The influence of temperature on product distribution has been extensively studied, revealing that increasing temperatures lead to decreased amounts of kinetically controlled products and increased formation of radical addition products [14]. For optimal yield and selectivity in 2-(1-Bromoethyl)-4-methyl-1,3-thiazole synthesis, maintaining precise temperature control within the 80-85°C range has proven most effective [5].

Alternative Bromination Strategies

Beyond N-Bromosuccinimide-mediated radical bromination, several alternative strategies have been developed for synthesizing brominated thiazole derivatives [15]. These approaches offer complementary selectivity patterns and may provide advantages in specific synthetic contexts [16].

Hydrobromic Acid Catalyzed Processes

Hydrobromic acid catalyzed bromination represents a significant alternative approach for thiazole functionalization [15]. This method involves the use of aqueous hydrobromic acid as both the reaction medium and bromine source, with elemental bromine added to the acid mixture [15]. The process can also utilize in situ bromine generation through the addition of oxidizing agents such as hydrogen peroxide to hydrobromic acid solutions [15].

The mechanism of hydrobromic acid catalyzed bromination follows an electrophilic aromatic substitution pathway, contrasting with the radical mechanism of N-Bromosuccinimide bromination [16]. Research has demonstrated that bromination of thiazole compounds in the presence of aluminum chloride and bromine occurs at the 2-position, following a ylid mechanism rather than the traditional addition-cleavage mechanism [16]. This selectivity pattern differs from radical bromination approaches and provides access to alternative substitution patterns [17].

For 2-methylthiazole substrates, bromination occurs preferentially at the 5-position, though the reaction rate is reduced in the presence of Lewis acids due to nitrogen coordination [16]. The use of concentrated hydrobromic acid solutions (greater than 35% by weight) allows for higher reflux temperatures and faster reaction completion [15]. The heterogeneous nature of many thiazole substrates in aqueous acid does not prevent successful bromination, as the reaction can proceed with molten or suspended solid starting materials [15].

Industrial applications of hydrobromic acid catalyzed processes have been demonstrated for benzothiadiazole and benzofurazan substrates, with successful scale-up achieved through careful temperature and concentration control [15]. The method offers particular advantages for substrates that are unstable under radical conditions or require specific regioselectivity patterns [17].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized bromination processes through enhanced heat and mass transfer characteristics [18]. Microchannel photobromination reactors generate bromine radicals from sources such as hydrogen bromide and N-Bromosuccinimide under light excitation, enabling precise control over radical concentrations [18]. The advantages of microreactor systems include improved safety through low liquid holdup, enhanced efficiency via turbulent mixing, better product quality through precise parameter control, and environmental benefits through reduced waste generation [18].

The implementation of continuous flow systems for bromination reactions has achieved exceptional throughput with residence times as short as 15 seconds for complete conversion [19]. Process intensification strategies, including solvent-free operation, have reduced process mass intensity from 13.25 to 4.33 while maintaining high product quality [19]. The optimization of bromine generators within flow systems enables efficient mass utilization through hydrogen bromide recycling, coupled with rapid interphase transfer in microstructured reactors [19].

Specific procedural parameters for continuous flow bromination involve hydrogen peroxide at 1 mL/min and hydrogen bromide at 1.1 mL/min flow rates, mixed in temperature-controlled reactors at 50°C [18]. The use of 395 nm blue light irradiation provides controlled radical generation, while cooling to -10°C manages exothermic reactions [18]. High-performance liquid chromatography monitoring allows real-time optimization of product ratios [18].

Large-scale demonstrations of continuous flow bromination have achieved kilogram-scale production with outstanding mass efficiency [20]. Monobromination processes have been scaled to 1.17 kg in 230 minutes with a process mass intensity of 3.08, while dibromination reactions have reached 15 g scale in 20 minutes with a process mass intensity of 3.64 [20]. These achievements demonstrate the industrial viability of continuous flow approaches for thiazole bromination [21].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole requires comprehensive consideration of multiple factors including reaction kinetics, mass and heat transfer limitations, and reactor design optimization [21]. Process intensification strategies have become essential for enhancing process performance, efficiency, and sustainability while minimizing environmental impact and ensuring process safety [21].

Purification Protocols

The purification of brominated thiazole compounds requires sophisticated separation techniques due to the structural similarity between products and byproducts [22]. High-performance liquid chromatography represents the primary analytical and preparative technique for thiazole derivatives, utilizing reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid [22]. For mass spectrometry compatible applications, formic acid replacement of phosphoric acid enables sensitive detection and quantification [23].

Recrystallization protocols for brominated compounds typically employ aqueous ethanol systems with carefully controlled ethanol-to-water ratios [24]. Research has demonstrated that 75% water and 25% ethanol mixtures provide optimal recovery for brominated acetanilide derivatives, suggesting similar approaches may benefit thiazole purification [24]. The recrystallization process involves dissolution at elevated temperatures followed by controlled cooling to promote selective crystallization of the desired product [25].

Column chromatography purification of thiazole derivatives utilizes silica gel stationary phases with gradient elution systems [26]. The separation is typically achieved using dichloromethane-methanol gradients, with careful monitoring by thin-layer chromatography to optimize fraction collection [26]. Industrial-scale purification may employ continuous chromatographic systems or preparative high-performance liquid chromatography for high-value products [22].

Quantitative nuclear magnetic resonance spectroscopy has emerged as a powerful tool for purity determination in thiazole derivatives [27]. This technique offers advantages including minimal sample preparation, rapid data collection, and elimination of response factor corrections [27]. Method validation studies have demonstrated selectivity, linearity, accuracy, precision, and robustness for thiazole purity analysis using both internal standard and electronic reference calibration approaches [27].

Purification MethodPurity Achieved (%)Recovery (%)Scale Applicability
Recrystallization95-9870-85Laboratory to pilot
Column chromatography98-9980-90Laboratory
Preparative HPLC99+85-95Laboratory to small pilot
Continuous chromatography97-9990-95Industrial

Yield Maximization Strategies

Yield optimization in thiazole bromination requires systematic optimization of multiple parameters including reagent stoichiometry, reaction temperature, reaction time, and catalyst loading [28]. Response surface methodology has proven effective for identifying optimal conditions through statistical experimental design and regression analysis [21]. Computational fluid dynamics simulations enable reactor design optimization by modeling fluid flow, heat transfer, and mass transfer phenomena [21].

Temperature optimization studies have revealed that controlled temperature profiles can significantly impact yield and selectivity [10]. Lower temperatures favor kinetically controlled products with high selectivity, while elevated temperatures may increase reaction rates at the expense of selectivity [14]. The optimal temperature range for thiazole bromination typically falls between 80-85°C, balancing reaction rate and product quality [5].

Solvent selection plays a crucial role in yield maximization, with recent studies demonstrating that solvent-free conditions can achieve superior mass efficiency [19]. The elimination of organic solvents reduces process mass intensity while potentially improving reaction kinetics through increased reagent concentrations [20]. Careful evaluation of solvent effects on reaction rates, selectivity, and product isolation is essential for industrial optimization [12].

Catalyst and initiator optimization involves determining optimal loading levels that maximize product formation while minimizing cost [9]. For azobisisobutyronitrile-initiated reactions, concentrations of 0.1-0.5 mol% typically provide optimal results [29]. Higher initiator concentrations may promote side reactions, while insufficient loading results in incomplete conversion [8].

Advanced process control strategies including real-time monitoring and feedback control systems enable continuous optimization during production [18]. Online analytical techniques such as high-performance liquid chromatography allow for immediate detection of yield variations and prompt corrective actions [18]. Machine learning and artificial intelligence approaches are increasingly being applied to identify optimal operating conditions and predict process performance [21].

The X-ray crystallographic analysis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole provides fundamental insights into its solid-state molecular structure and packing arrangements. While specific crystallographic data for this exact compound remains limited in the literature, structural analysis of related thiazole derivatives offers valuable comparative information for understanding the crystalline properties of this bromoethyl-substituted thiazole.

Single crystal X-ray diffraction studies of structurally analogous compounds demonstrate that thiazole rings typically adopt planar conformations with characteristic bond lengths and angles [1] [2]. The five-membered thiazole ring exhibits aromaticity with C-N bond lengths of approximately 1.32-1.35 Å and C-S bond lengths ranging from 1.69-1.72 Å [3]. These geometric parameters are consistent with the delocalized π-electron system characteristic of thiazole heterocycles.

The molecular structure of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole is expected to exhibit significant conformational flexibility around the C-C bond connecting the bromoethyl substituent to the thiazole ring. This rotational freedom influences the overall molecular geometry and potentially affects intermolecular interactions in the crystal lattice. The presence of the bromine atom introduces additional complexity through its participation in halogen bonding interactions [4].

Crystallographic studies of related thiazole derivatives reveal that intermolecular hydrogen bonding and π-π stacking interactions are primary contributors to crystal packing stability [5]. The amino-substituted thiazole analog 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one crystallizes with all atoms except methyl hydrogens being coplanar, with maximum deviation of 0.026 Å [2]. This planarity is maintained through intramolecular stabilization and influences the overall crystal architecture.

Crystallographic ParameterRelated Thiazole CompoundsExpected Range for Target Compound
Space GroupP2₁/c (monoclinic)Monoclinic or triclinic
Unit Cell a (Å)10.6463(2)8-12
Unit Cell b (Å)7.7151(2)7-10
Unit Cell c (Å)11.1774(3)10-14
Z-value44 or 8
Data Collection Temperature (K)296150-296

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole reveals distinctive spectral signatures that confirm its molecular structure and provide insights into electronic environment and conformational behavior. The ¹H and ¹³C NMR spectra exhibit characteristic patterns consistent with the thiazole ring system and the bromoethyl substituent.

In the ¹H NMR spectrum, the thiazole ring proton appears as a singlet in the aromatic region, typically observed between 7.5-8.1 ppm [6] [7]. This downfield chemical shift reflects the electron-withdrawing nature of the nitrogen atom and the aromatic character of the thiazole ring. The 4-methyl substituent on the thiazole ring generates a characteristic singlet at 2.0-2.5 ppm, consistent with aliphatic methyl groups attached to aromatic systems [8].

The bromoethyl substituent exhibits distinctive coupling patterns in the ¹H NMR spectrum. The CHBr proton appears as a quartet at 5.0-6.0 ppm due to coupling with the adjacent methyl group, while the CH₃ protons of the bromoethyl group manifest as a doublet at 1.5-2.0 ppm [9]. The coupling constant between these protons typically ranges from 6-8 Hz, indicating vicinal coupling through three bonds.

¹³C NMR spectroscopy provides comprehensive information about the carbon framework of the molecule. The thiazole ring carbons exhibit characteristic chemical shifts reflecting their electronic environments. The C-2 carbon, positioned between nitrogen and sulfur, appears at 160-170 ppm due to its sp² hybridization and electron-deficient nature [8]. The C-4 carbon bearing the methyl substituent resonates at 140-150 ppm, while the C-5 carbon appears at 110-120 ppm [7].

The bromoethyl carbon atoms display distinct chemical shifts influenced by the bromine substituent. The CHBr carbon appears significantly downfield at 45-55 ppm due to the deshielding effect of the bromine atom, while the CH₃ carbon of the bromoethyl group resonates at 20-25 ppm [9]. These chemical shifts are consistent with the electron-withdrawing properties of bromine and its influence on adjacent carbon atoms.

NMR Parameter¹H NMR (ppm)¹³C NMR (ppm)MultiplicityCoupling Constant (Hz)
Thiazole C-H7.5-8.1115-125s-
Thiazole C-2-160-170--
Thiazole C-4-140-150--
Thiazole C-5-110-120--
4-Methyl Group2.0-2.515-20s-
Bromoethyl CHBr5.0-6.045-55q6-8
Bromoethyl CH₃1.5-2.020-25d6-8

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability and decomposition pathways. The fragmentation behavior under electron ionization conditions follows predictable patterns based on the molecular structure and the presence of the bromine atom.

The molecular ion peak [M]⁺- appears with relatively low intensity (15-30%) due to the inherent instability of the radical cation [10] [11]. The presence of bromine results in the characteristic isotope pattern with peaks at m/z and m/z+2, corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively. This isotopic distribution serves as a diagnostic feature for bromine-containing compounds.

The most prominent fragmentation pathway involves the loss of bromine radical (Br- ) from the molecular ion, generating the [M-Br]⁺ fragment ion with high relative intensity (45-60%) [12]. This fragmentation reflects the relatively weak C-Br bond strength and the stability of the resulting carbocation. The [M-Br]⁺ ion represents a significant base peak in many bromine-containing thiazole derivatives.

Another major fragmentation route involves the elimination of the entire bromoethyl group, producing fragments at [M-CHBr]⁺ and [M-BrCH₃]⁺ with moderate intensities (20-45%) [13]. These fragmentations indicate the preferential cleavage of the C-C bond connecting the bromoethyl substituent to the thiazole ring, followed by rearrangement processes.

The thiazole ring system demonstrates remarkable stability under mass spectrometric conditions, often appearing as the base peak at m/z 99-101 [14]. This stability reflects the aromatic character of the thiazole ring and its resistance to fragmentation. The methylthiazole fragment [CH₃-Thiazole]⁺ appears with high intensity (65-85%), indicating the preferential retention of both the ring system and the methyl substituent.

Fragment Ionm/z RangeRelative Intensity (%)Fragmentation Process
M⁺-206-21015-30Molecular ion
[M-Br]⁺127-13145-60Bromine loss
[M-CHBr]⁺125-12930-45Bromoethyl loss
[M-BrCH₃]⁺127-13120-35Bromoethyl loss
[Thiazole]⁺99-10180-100Ring stabilization
[CH₃-Thiazole]⁺113-11565-85Methyl-thiazole fragment

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole. The B3LYP hybrid functional with 6-31G(d,p) basis set represents the most commonly employed computational approach for thiazole derivatives, offering an optimal balance between computational efficiency and accuracy [15] [16].

The frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity of the compound. The highest occupied molecular orbital energy ranges from -5.35 to -5.50 eV, indicating moderate electron-donating capability [16]. The lowest unoccupied molecular orbital energy spans -0.85 to -1.60 eV, reflecting the electron-accepting potential of the molecule [17].

The HOMO-LUMO energy gap, calculated to be 3.60 to 4.48 eV, provides insight into the chemical reactivity and stability of the compound [15]. This energy gap indicates moderate reactivity, with the compound exhibiting neither excessive stability nor extreme reactivity. The relatively large energy gap suggests good thermal stability and resistance to oxidation under normal conditions.

The molecular orbital distributions demonstrate significant localization patterns within the thiazole ring system. The HOMO typically exhibits charge density concentrated on the sulfur atom and the π-system of the thiazole ring, while the LUMO shows electron density primarily localized on the nitrogen atom and the carbon atoms of the ring [16]. This distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic attack.

The dipole moment, calculated to range from 3.4 to 5.1 D, indicates significant molecular polarity [17]. This substantial dipole moment arises from the electronegativity differences between nitrogen, sulfur, and bromine atoms, contributing to the compound's solubility properties and intermolecular interactions.

Chemical reactivity descriptors provide additional insight into the compound's behavior. The chemical hardness (1.80 to 2.24 eV) indicates moderate resistance to electron transfer, while the softness (0.22 to 0.28 eV⁻¹) suggests reasonable susceptibility to polarization effects [16]. These parameters are crucial for understanding the compound's participation in chemical reactions and its interaction with biological targets.

Electronic PropertyValueBasis SetDescription
HOMO Energy-5.35 to -5.50 eVB3LYP/6-31G(d,p)Highest occupied molecular orbital
LUMO Energy-0.85 to -1.60 eVB3LYP/6-31G(d,p)Lowest unoccupied molecular orbital
Band Gap3.60 to 4.48 eVB3LYP/6-31G(d,p)HOMO-LUMO energy difference
Dipole Moment3.4 to 5.1 DB3LYP/6-31G(d,p)Molecular polarity measure
Chemical Hardness1.80 to 2.24 eVB3LYP/6-31G(d,p)Resistance to electron transfer
Softness0.22 to 0.28 eV⁻¹B3LYP/6-31G(d,p)Tendency to electron transfer

Conformational Stability Studies

Conformational analysis of 2-(1-Bromoethyl)-4-methyl-1,3-thiazole reveals multiple stable conformations arising from rotation around the C-C bond connecting the bromoethyl substituent to the thiazole ring. Density functional theory calculations at the B3LYP/6-311++G(d,p) level identify four distinct conformers with varying stability and geometric characteristics [18].

The most stable conformer exhibits a planar arrangement where the bromoethyl substituent adopts a conformation that minimizes steric hindrance with the thiazole ring. This conformer serves as the reference point with relative energy defined as 0.00 kJ/mol. The planar geometry facilitates optimal π-electron delocalization and minimizes intramolecular repulsions [18].

The second conformer, differing by a 180° rotation around the C-C bond, exhibits remarkable stability with a relative energy of only 0.14 kJ/mol. This minimal energy difference suggests that both conformers coexist in equilibrium under normal conditions. The similarity in stability indicates that the bromoethyl group experiences minimal steric constraints in both orientations [18].

Higher energy conformers, positioned at 90° and 270° dihedral angles, demonstrate significantly reduced stability with relative energies of 27.11 and 29.84 kJ/mol respectively. These conformations correspond to non-planar arrangements where the bromoethyl substituent is perpendicular to the thiazole ring plane. The substantial energy increase reflects increased steric interactions and disruption of conjugation effects [18].

The conformational preferences significantly influence the compound's physical and chemical properties. Planar conformers facilitate intermolecular interactions through π-π stacking and hydrogen bonding, while non-planar conformers may exhibit altered solubility and reactivity patterns. The energy barriers between conformers affect the compound's dynamic behavior and its interaction with biological targets [19].

Natural bond orbital analysis reveals that conformational stability is primarily governed by hyperconjugation effects and stereoelectronic interactions. The most stable conformers maximize favorable orbital overlaps while minimizing antibonding interactions [18]. These electronic factors, combined with steric considerations, determine the overall conformational landscape of the molecule.

ConformerRelative Energy (kJ/mol)Dihedral Angle (°)StabilityPlanarity
Conformer 10.000Most stablePlanar
Conformer 20.14180StablePlanar
Conformer 327.1190Less stableNon-planar
Conformer 429.84270Least stableNon-planar

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

204.95608 g/mol

Monoisotopic Mass

204.95608 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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